

Application Notes and Protocols: CRISPR Screen to Identify Synergistic Targets for INCB159020

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Compound of Interest

Compound Name: *INCB159020*

Cat. No.: *B15612910*

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Abstract

INCB159020 is a potent and orally bioavailable inhibitor of the KRAS G12D mutation, a key driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] While promising as a monotherapy, identifying synergistic drug targets can enhance its therapeutic efficacy and overcome potential resistance mechanisms. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to **INCB159020** treatment.

Introduction

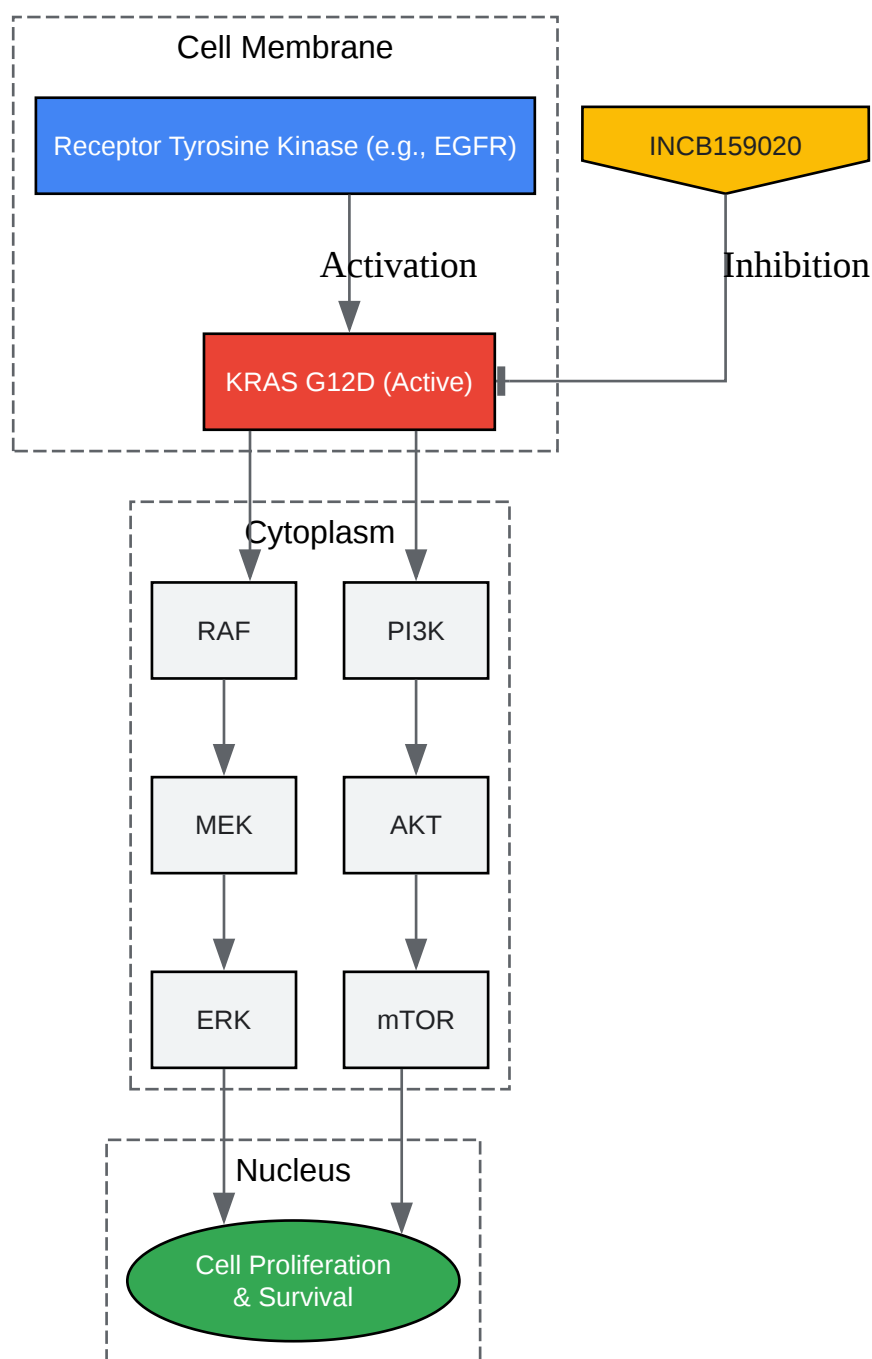
The KRAS G12D mutation is a prevalent oncogenic driver, making it a critical target for cancer therapy.[1][4] **INCB159020** is a novel small molecule inhibitor that specifically targets this mutant protein.[2][3][5] The inhibition of KRAS G12D disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[5] However, feedback mechanisms and pathway crosstalk can limit the efficacy of single-agent therapies.

CRISPR-Cas9 screening technology offers a powerful and unbiased approach to identify synthetic lethal interactions, where the simultaneous disruption of two genes results in cell

death, while the loss of either gene alone is tolerated.[6][7] By performing a genome-wide CRISPR screen in the presence of a sub-lethal dose of **INCB159020**, we can identify genes whose knockout in combination with KRAS G12D inhibition leads to a synergistic cytotoxic effect. Such identified genes represent promising targets for combination therapies with **INCB159020**.

Signaling Pathways

The KRAS protein is a central node in signaling pathways that regulate cell growth, differentiation, and survival. Upon activation, KRAS stimulates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The G12D mutation leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation.

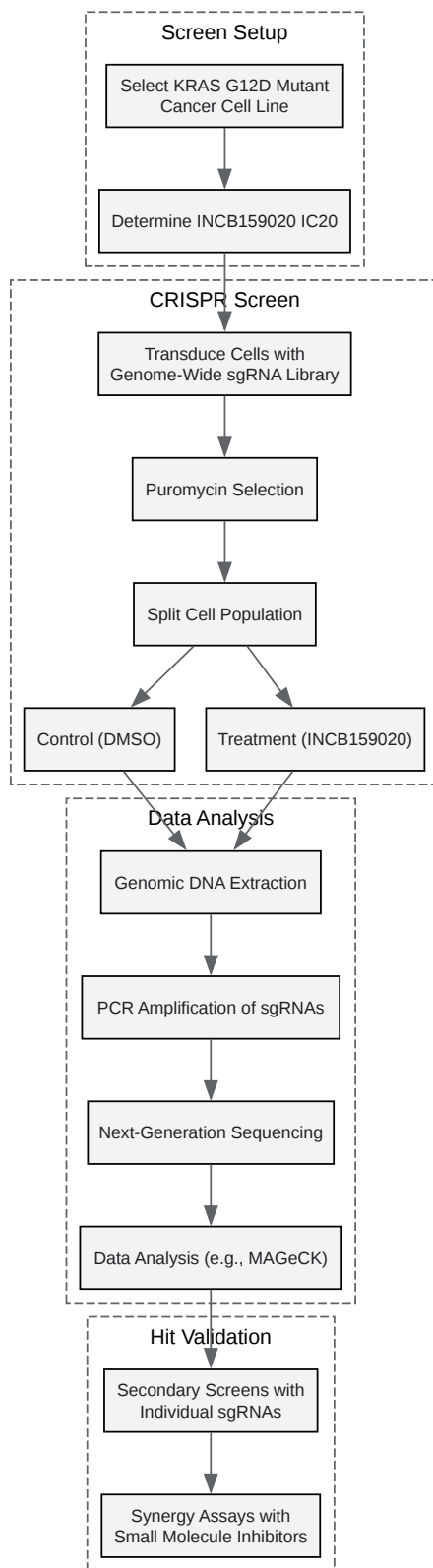


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Caption: KRAS G12D Signaling Pathway and **INCB159020** Inhibition.

Experimental Workflow

The experimental workflow for the CRISPR screen involves several key steps, from cell line selection and library transduction to data analysis and hit validation.



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